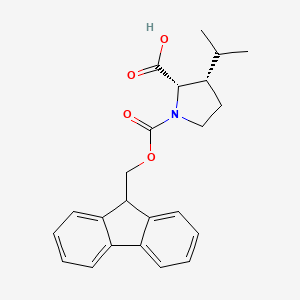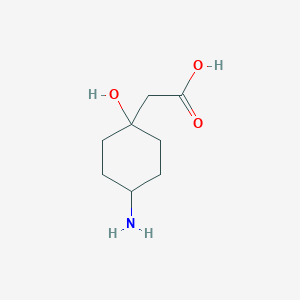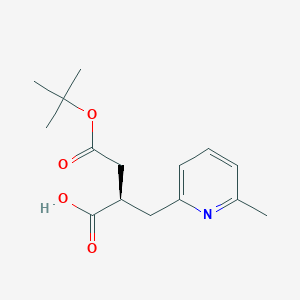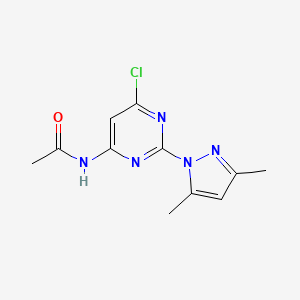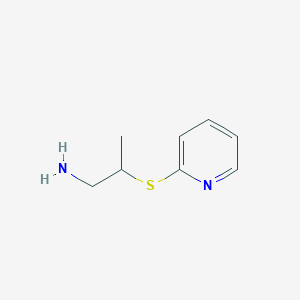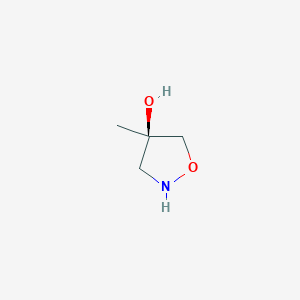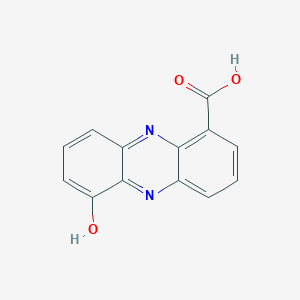
6-Hydroxy-1-phenazinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyphenazine-1-carboxylic acid is a member of the phenazine class of compounds. It is characterized by a phenazine core substituted with a carboxy group at position 1 and a hydroxy group at position 6. This compound is a natural product found in the bacterium Streptomyces sp. IFM 11204
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 6-hydroxyphenazine-1-carboxylic acid, can be achieved through several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units. Other methods involve reductive cyclization of diphenylamines and oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods: Industrial production of 6-hydroxyphenazine-1-carboxylic acid typically involves fermentation processes using Streptomyces species. The compound can be isolated from the ethyl acetate extract of the culture of Streptomyces sp. IFM 11204 .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyphenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Hydroxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other phenazine derivatives and is used in studying reaction mechanisms.
Biology: The compound is a bacterial metabolite and plays a role in microbial interactions and signaling.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its activity against various bacterial strains.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 6-hydroxyphenazine-1-carboxylic acid involves its interaction with molecular targets in bacterial cells. It acts as a bacterial metabolite, influencing metabolic pathways and cellular processes. The hydroxy group at position 6 and the carboxy group at position 1 are crucial for its activity, allowing it to participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the hydroxy group at position 6, making it less reactive in certain chemical reactions.
1-Hydroxyphenazine: Lacks the carboxy group at position 1, affecting its solubility and reactivity.
Izumiphenazine D: A phenazoquinoline N-oxide derivative with different substituents, leading to distinct biological activities.
Uniqueness: 6-Hydroxyphenazine-1-carboxylic acid is unique due to the presence of both the hydroxy and carboxy groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
6-hydroxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-10-6-2-5-9-12(10)15-8-4-1-3-7(13(17)18)11(8)14-9/h1-6,16H,(H,17,18) |
InChI Key |
QXWUQPXBVUWEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


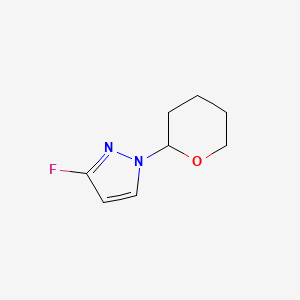
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbonitrile](/img/structure/B12982720.png)
![2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate](/img/structure/B12982724.png)
